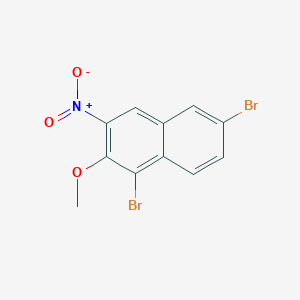

1,6-Dibromo-2-methoxy-3-nitronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

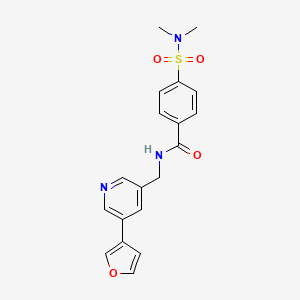

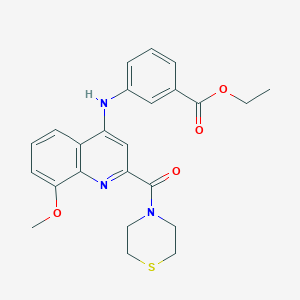

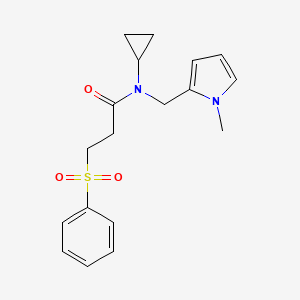

1,6-Dibromo-2-methoxy-3-nitronaphthalene is a chemical compound with the molecular formula C11H7Br2NO3 . It has a molecular weight of 360.989.

Molecular Structure Analysis

The molecular structure of 1,6-Dibromo-2-methoxy-3-nitronaphthalene consists of 11 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications

Antibacterial and Antifungal Properties Nitronaphthalenes, similar in structure to 1,6-Dibromo-2-methoxy-3-nitronaphthalene, have been explored for their bioactive properties. For instance, nitronaphthalenes isolated from an endophytic fungus, Coniothyrium sp., have demonstrated considerable antibacterial, antifungal, and antialgal activities. These findings suggest potential applications in developing new antimicrobial agents (Krohn et al., 2008).

Organic Synthesis Nitronaphthalenes serve as important intermediates in organic synthesis, including the study of reactions with Grignard reagents and their applications in constructing complex molecular frameworks. The reaction mechanisms involving nitronaphthalenes and Grignard reagents have been detailed, providing insights into synthetic strategies that could be applicable for derivatives of 1,6-Dibromo-2-methoxy-3-nitronaphthalene (Bartoli et al., 1985).

Materials Science In the realm of materials science, nitronaphthalenes have been investigated for their utility as cathode materials in battery technologies. Specifically, 1-nitronaphthalene has been studied for its application in magnesium reserve batteries, indicating the potential of nitronaphthalene derivatives in energy storage applications (Thirunakaran et al., 1996).

Environmental Chemistry The environmental fate and transformation of nitronaphthalenes have been the subject of research, particularly in the context of atmospheric chemistry. Studies have focused on the gas-phase reactions of naphthalene and its derivatives, including nitronaphthalenes, with hydroxyl radicals, suggesting implications for air quality and the understanding of atmospheric pollutants (Sasaki et al., 1997; Bunce et al., 1997).

Safety and Hazards

properties

IUPAC Name |

1,6-dibromo-2-methoxy-3-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJTVDQLLYQPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dibromo-2-methoxy-3-nitronaphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)

![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)